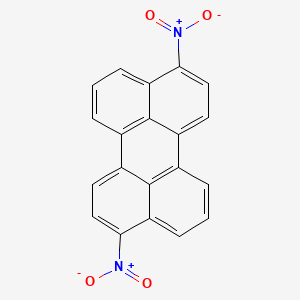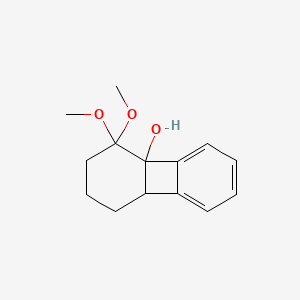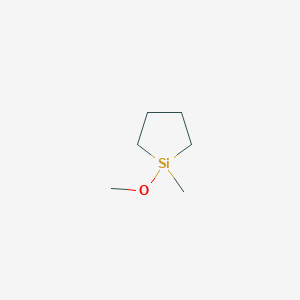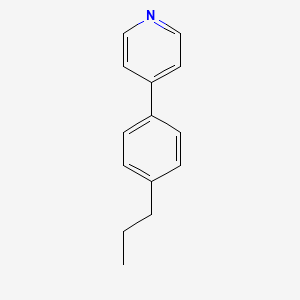
1-Ethyl-2-phenyldiselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenyldiselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenyldiselane can be synthesized through several methods. One common approach involves the reaction of ethylselenol with phenylselenol in the presence of a suitable oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired diselane compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-phenyldiselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenides.
Substitution: Nucleophilic substitution reactions can replace one of the selenium atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium compounds with different functional groups.
Scientific Research Applications
1-Ethyl-2-phenyldiselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-ethyl-2-phenyldiselane exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can participate in redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in studying redox biology.
Comparison with Similar Compounds
Diphenyl diselenide: Another organoselenium compound with two phenyl groups.
Diethyl diselenide: Similar structure but with two ethyl groups instead of phenyl and ethyl.
Phenyl selenide: Contains a single selenium atom bonded to a phenyl group.
Uniqueness: 1-Ethyl-2-phenyldiselane is unique due to the combination of ethyl and phenyl groups attached to the selenium atoms. This structural arrangement imparts distinct chemical properties, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
90971-42-9 |
|---|---|
Molecular Formula |
C8H10Se2 |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
(ethyldiselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
VZBDYZRIRJLJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se][Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


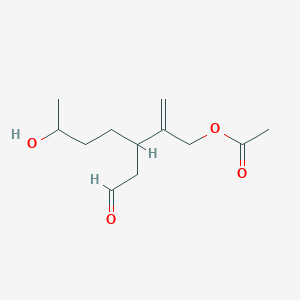
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
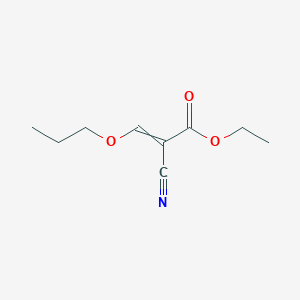
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
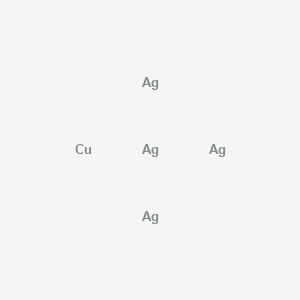

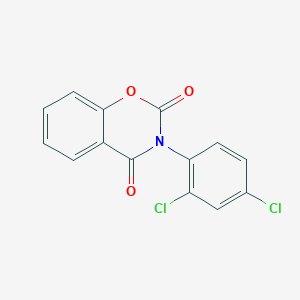
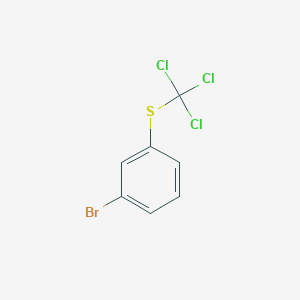

methanone](/img/structure/B14372107.png)
